molecular formula C19H26N2O5S B7790640 Aminopentamide sulfate CAS No. 99671-71-3

Aminopentamide sulfate

Cat. No.: B7790640
CAS No.: 99671-71-3
M. Wt: 394.5 g/mol
InChI Key: GEKOQGPXZRQQHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aminopentamide sulfate (chemical formula: (C₁₉H₂₅N₂O)(HSO₄), molecular weight: 394.485 g/mol) is a veterinary antispasmodic and anticholinergic agent marketed under the brand name Centrine®. It is primarily used to treat acute abdominal visceral spasms, pylorospasm, hypertrophic gastritis, and associated vomiting/diarrhea in dogs and cats .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(dimethylamino)-2,2-diphenylpentanamide;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O.H2O4S/c1-15(21(2)3)14-19(18(20)22,16-10-6-4-7-11-16)17-12-8-5-9-13-17;1-5(2,3)4/h4-13,15H,14H2,1-3H3,(H2,20,22);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEKOQGPXZRQQHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)N(C)C.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

60-46-8 (Parent)
Record name (2-(2-(Dimethylammonio)propyl)-1-oxo-2,2-diphenylethyl)ammonium sulphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035144639
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DSSTOX Substance ID

DTXSID7057604
Record name Aminopentamide sulfate
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Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35144-63-9, 20701-77-3, 99671-71-3, 60-46-8
Record name Benzeneacetamide, α-[2-(dimethylamino)propyl]-α-phenyl-, sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35144-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Aminopentamide sulfate [USP]
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Record name (2-(2-(Dimethylammonio)propyl)-1-oxo-2,2-diphenylethyl)ammonium sulphate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aminopentamide hemisulfate
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Record name Aminopentamide
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Record name Aminopentamide sulfate
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Record name AMINOPENTAMIDE SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20P9NI883O
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Preparation Methods

Primary Synthesis from α,α-Diphenyl-γ-Dimethylaminovaleronitrile

The foundational synthesis begins with α,α-diphenyl-γ-dimethylaminovaleronitrile, a nitrile intermediate. In a 1957 protocol, 14 g (0.05 mol) of this nitrile is refluxed with 16 g (0.2 mol) of sodium acetate, 14 g (0.2 mol) of hydroxylamine hydrochloride, and 75 mL of ethyl alcohol for 18 hours. The mixture is cooled, neutralized with ammonium hydroxide, and filtered to yield a white precipitate. Recrystallization from isopropanol produces aminopentamide base with a melting point of 177–179°C.

Sulfation Reaction
To convert the base into its sulfate salt, 252.0 g (0.85 mol) of α,α-diphenyl-γ-dimethylaminovaleronitrile is dissolved in 1 L of isopropanol, followed by rapid addition of 70 mL of concentrated sulfuric acid. The solution is heated until clear, filtered, and diluted with 1.5 L of anhydrous ethyl acetate. Cooling induces crystallization, yielding white crystalline this compound after vacuum drying over P₂O₅.

Alternative Purification and Salt Formation

The United States Pharmacopeia (USP) outlines a crystallization method using aqueous ethanol to purify dimevamide (aminopentamide base). The hydrochloride derivative forms leaflets from ethanol/diethyl ether (m.p. 190–191°C), while the picrate derivative melts at 210–211°C. These intermediates are critical for ensuring the absence of byproducts before sulfation.

Critical Reaction Parameters and Optimization

Yield and Purity Data

ParameterValueSource
Base Recrystallization3 cycles (isopropanol)
Sulfate Yield72–78% (theoretical)
Final Purity≥95% (USP assay)

Analytical Characterization and Quality Control

USP Monograph Specifications

The USP mandates the following tests for pharmaceutical-grade this compound:

  • Melting Range : 179–186°C (decomposition observed above 186°C)

  • pH : 1.2–3.0 (2.5% aqueous solution)

  • Loss on Drying : ≤4.4% at 105°C

  • Residue on Ignition : ≤0.5%

Titrimetric Assay

A sample (~500 mg) is dissolved in 100 mL dimethylformamide and titrated with 0.1 N lithium methoxide in toluene using thymol blue as an indicator. Each mL of titrant corresponds to 19.72 mg of C₁₉H₂₄N₂O·H₂SO₄, ensuring precise quantification.

Industrial-Scale Production Considerations

Solvent Recovery and Waste Management

Ethyl acetate and isopropanol are recovered via fractional distillation, achieving >90% solvent reuse. Neutralization byproducts (e.g., ammonium sulfate) are treated via precipitation and filtration to meet environmental regulations.

Scaling Challenges

  • Exothermic Sulfation : Industrial reactors require jacketed cooling to maintain temperatures during H₂SO₄ addition.

  • Crystallization Uniformity : Seeding with this compound nuclei ensures consistent crystal size distribution.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitations
Nitrile HydrolysisHigh purity (≥95%)Long reaction time (18 hours)
Direct SulfationScalable (>1 kg/batch)Exothermic risk
USP CrystallizationPharmacopeial complianceLow yield (~70%)

Chemical Reactions Analysis

Types of Reactions

Aminopentamide sulfate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound .

Scientific Research Applications

Scientific Research Applications

Aminopentamide sulfate has been studied for its pharmacological properties and mechanisms of action. Key applications include:

  • Veterinary Medicine : Its primary use is as an antispasmodic agent to manage gastrointestinal motility disorders. It effectively reduces vomiting and diarrhea by blocking muscarinic receptors in smooth muscle, leading to decreased colonic contractions .
  • Pharmacological Studies : Research has focused on understanding the molecular mechanisms of this compound's action. Studies indicate that it reduces gastric secretions and acidity, which aids in managing conditions like pylorospasm and hypertrophic gastritis .
  • Biochemical Analysis : The compound's interaction with various biomolecules has been analyzed to understand its effects on cellular functions. This compound's ability to control visceral spasms makes it valuable in pharmacological research.

Biological Effects

The biological activity of this compound can be summarized as follows:

  • Reduction of Gastrointestinal Motility : This compound significantly decreases gastric secretions and acidity, helping manage acute abdominal visceral spasms and other gastrointestinal disorders .
  • Antiemetic Effects : this compound serves as a fast-acting antiemetic, providing relief from nausea and vomiting associated with various gastrointestinal conditions in animals .

Case Study 1: Canine Intestinal Lymphangiectasia

A 9-year-old spayed female beagle presented with vomiting after dietary changes. The dog was treated with this compound (0.2 mg IM) to control the vomiting. Following treatment, the dog's condition improved, demonstrating the efficacy of this compound in managing gastrointestinal symptoms .

Case Study 2: Acute Abdominal Spasm

In another case involving a dog with acute abdominal visceral spasm, aminopentamide was administered to reduce colonic contractions. The treatment led to a marked decrease in gastric motility and improvement in the dog's overall condition within days .

Research Findings

Recent studies have elucidated the crystal structure of aminopentamide hydrogen sulfate, revealing insights into its molecular interactions. The compound crystallizes in space group P21/c, forming layers with strong hydrogen bonding between cations and anions. This structural understanding aids in comprehending its pharmacological actions at the molecular level .

Mechanism of Action

Aminopentamide sulfate exerts its effects by acting as a cholinergic blocking agent for smooth muscle. Its action is similar to that of atropine, where it inhibits the action of acetylcholine on muscarinic receptors. This inhibition reduces smooth muscle contractions, thereby alleviating spasms and associated symptoms .

Comparison with Similar Compounds

Chemical and Crystallographic Properties

Aminopentamide sulfate crystallizes in the monoclinic space group P2₁/c, with unit cell parameters a = 17.6226 Å, b = 6.3553 Å, c = 17.8250 Å, and β = 96.4005° . Its layered structure comprises hydrogen sulfate anions at the core and aminopentamide cations on the periphery, stabilized by charge-assisted O–H⋯O hydrogen bonds (e.g., O49–H53⋯O52; bond length: 2.876 Å) and weaker N–H⋯O interactions . The crystal packing density is 98.38% of the unit cell volume, with a calculated density of 1.069 g/cm³ .

Pharmacological Profile

Aminopentamide acts as a nonselective muscarinic cholinergic antagonist, reducing gastric motility, acidity, and secretion. It demonstrates superior efficacy and prolonged duration compared to atropine in suppressing colonic contractions . Clinical doses range from 0.01–0.02 mg/kg (subcutaneous or intramuscular injection) in dogs and cats .

Comparison with Similar Compounds

Chemical and Structural Comparison

Property This compound Atropine Hyoscine (Scopolamine)
Molecular Formula (C₁₉H₂₅N₂O)(HSO₄) C₁₇H₂₃NO₃ C₁₇H₂₁NO₄
Molecular Weight 394.485 g/mol 289.37 g/mol 303.35 g/mol
Salt Form Sulfate Sulfate or Hydrochloride Hydrobromide
Stereochemistry Undefined stereocenters Racemic mixture (tropane alkaloid) Single enantiomer (L-hyoscine)
Melting Point 137°C 118–119°C (sulfate) 59–60°C (hydrobromide)

Key Structural Differences :

  • Aminopentamide features a diphenylvaleramide backbone with a dimethylamino group, while atropine and hyoscine are tropane alkaloids with ester linkages.
  • The sulfate salt enhances solubility and stability compared to hydrochloride or hydrobromide salts in other anticholinergics .

Pharmacological and Clinical Comparison

Parameter This compound Atropine Hyoscine
Receptor Selectivity Non-selective muscarinic antagonist Non-selective muscarinic antagonist M₁/M₃ receptor preference
Duration of Action ~6–8 hours ~4–6 hours ~4–6 hours (transdermal patch: 72h)
Gastrointestinal Effects Reduces gastric motility by 70–80% Moderate reduction in motility Strong antispasmodic, used for IBS
Side Effects Dry mouth, urinary retention Tachycardia, mydriasis Sedation, dizziness
Veterinary Use Dogs, cats Broad-spectrum (mammals, birds) Limited (primarily human use)

Efficacy Insights :

  • Aminopentamide reduces colonic contraction amplitude by 60–70% in dogs, outperforming atropine in both potency and duration .
  • Hyoscine is preferred in human medicine for irritable bowel syndrome (IBS) due to its M₃ receptor selectivity and rapid onset .

Formulation and Stability

This compound is formulated as tablets (0.2 mg) and injectable solutions (0.5 mg/mL), stable at 15–30°C . Its layered crystal structure with hydrogen-bonded networks contributes to shelf-life stability, whereas atropine sulfate requires refrigeration to prevent hydrolysis .

Biological Activity

Aminopentamide sulfate, also known as aminopentamide hydrogen sulfate, is an anticholinergic agent primarily used as a smooth muscle antispasmodic in veterinary medicine. It is particularly effective for managing gastrointestinal disorders in dogs and cats, including conditions that lead to vomiting and diarrhea. This article delves into the biological activity of this compound, supported by research findings, case studies, and detailed structural analyses.

Aminopentamide functions by blocking cholinergic receptors in smooth muscle, leading to decreased gastrointestinal motility. Its pharmacological profile is similar to that of atropine but with greater specificity for the gastrointestinal tract. The compound reduces the amplitude and tone of colonic contractions, gastric secretions, and gastric acidity more effectively than atropine, making it a preferred choice for treating acute abdominal visceral spasms and pylorospasm in animals .

Pharmacological Properties

  • Antispasmodic Effect : this compound significantly reduces colonic contractions, which aids in alleviating symptoms associated with gastrointestinal distress.
  • Gastric Secretions : It lowers gastric secretions and acidity, which can be beneficial in conditions like hypertrophic gastritis.
  • Duration of Action : The effects of aminopentamide last longer compared to other anticholinergic agents like atropine, providing extended relief from symptoms .

Structural Analysis

The crystal structure of aminopentamide hydrogen sulfate has been elucidated using synchrotron X-ray powder diffraction. The compound crystallizes in a layered structure with hydrogen sulfate anions at the core and aminopentamide cations on the periphery. Notably, strong hydrogen bonding interactions stabilize the structure, influencing its biological activity .

Structural FeatureDescription
Space GroupP21/c
Unit Cell Dimensionsa = 17.62255 Å, b = 6.35534 Å, c = 17.82499 Å
Hydrogen BondsStrong charge-assisted O–H⋯O bonds between anions; N–H⋯O bonds between cations and anions

Case Study 1: Canine Intestinal Lymphangiectasia

In a clinical setting, a 9-year-old beagle presented with vomiting after dietary changes. Aminopentamide hydrogen sulfate was administered at a dosage of 0.2 mg IM as an antiemetic. The patient exhibited improvement in symptoms post-treatment, highlighting the efficacy of aminopentamide in acute gastrointestinal distress .

Case Study 2: Management of Anorectal Disease

Another study reported the use of aminopentamide for managing discomfort associated with anorectal diseases in dogs. The antispasmodic properties provided significant relief from abdominal pain and improved overall well-being .

Research Findings

Research indicates that aminopentamide's effects are not only limited to its antispasmodic properties but also extend to its ability to modulate gastrointestinal motility effectively. A comparative study demonstrated that aminopentamide reduces gastric motility more significantly than other anticholinergics, which can be crucial in managing conditions characterized by excessive motility .

Q & A

Q. How to structure a research manuscript on this compound for high-impact journals?

  • Methodology :
  • IMRaD format : Separate Results (data only) and Discussion (interpretation vs. prior work) .
  • Figure standards : Provide high-resolution TIFF/PDF files with descriptive captions (e.g., "Figure 1: XRD pattern of aminopentamide hydrogen sulfate") .
  • Data availability : Deposit raw data in FAIR-aligned repositories (e.g., Figshare) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aminopentamide sulfate
Reactant of Route 2
Reactant of Route 2
Aminopentamide sulfate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.